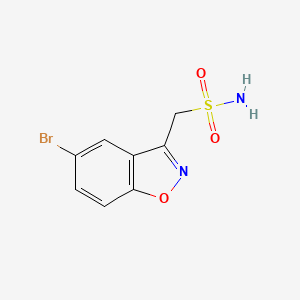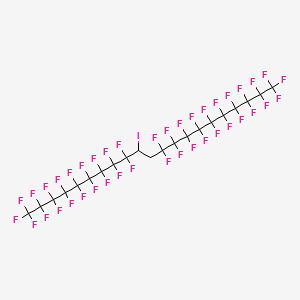
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo-: is a highly fluorinated organic compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a unique and complex molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- typically involves multiple steps. The starting materials are often simple hydrocarbons, which undergo a series of fluorination and iodination reactions. The reaction conditions usually require the presence of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds, and the reactions are often carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, where the hydrocarbon backbone is systematically fluorinated. This is followed by the introduction of the iodine atom at a specific position in the molecule. The process requires specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operation.
Análisis De Reacciones Químicas
Types of Reactions
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: The fluorinated hydrocarbon chain can be oxidized to introduce oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of functionalized fluorinated compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is used as a building block for the synthesis of more complex fluorinated molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specialized properties.
Biology
In biology, this compound can be used to study the effects of fluorinated molecules on biological systems. Its high fluorine content makes it an interesting candidate for investigating the interactions between fluorinated compounds and biological membranes.
Medicine
In medicine, fluorinated compounds are often used in drug development due to their stability and bioavailability. Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- may serve as a precursor for the synthesis of fluorinated pharmaceuticals.
Industry
In industry, this compound can be used in the production of specialized materials, such as fluorinated polymers and surfactants. Its unique properties make it suitable for applications where high chemical resistance and stability are required.
Mecanismo De Acción
The mechanism by which Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- exerts its effects is primarily through its interactions with other molecules. The multiple fluorine atoms create a highly electronegative environment, which can influence the reactivity and stability of the compound. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Heneicosane: A straight-chain hydrocarbon with the formula C21H44.
Perfluoroheneicosane: A fully fluorinated derivative of heneicosane.
Iodoalkanes: Hydrocarbons with an iodine atom attached to the carbon chain.
Uniqueness
Heneicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodo- is unique due to its combination of multiple fluorine atoms and a single iodine atom. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, which are not observed in other similar compounds.
Propiedades
Número CAS |
1980063-90-8 |
|---|---|
Fórmula molecular |
C21H3F40I |
Peso molecular |
1142.1 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-tetracontafluoro-12-iodohenicosane |
InChI |
InChI=1S/C21H3F40I/c22-3(23,5(26,27)7(30,31)9(34,35)11(38,39)13(42,43)15(46,47)17(50,51)19(54,55)21(59,60)61)1-2(62)4(24,25)6(28,29)8(32,33)10(36,37)12(40,41)14(44,45)16(48,49)18(52,53)20(56,57)58/h2H,1H2 |
Clave InChI |
WYHYSGMYCQZUIP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


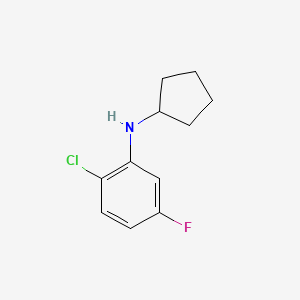
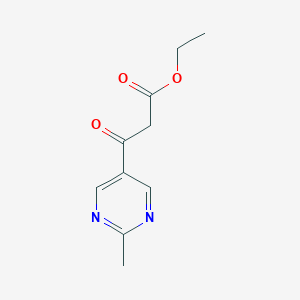
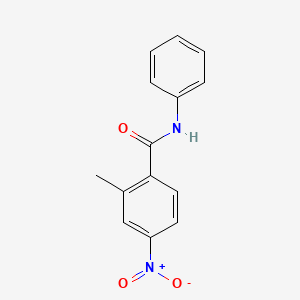
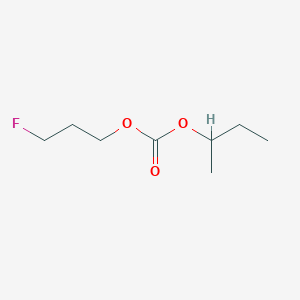
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


methylamine](/img/structure/B12083203.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)

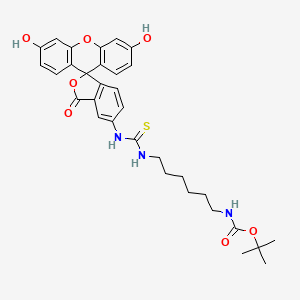

![2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
